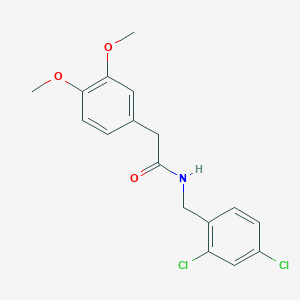![molecular formula C20H17F3N2O3S B10895242 1,3-diethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10895242.png)
1,3-diethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidinedione core with various substituents, including a trifluoromethyl group, a furan ring, and a thioxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of diethyl malonate with urea under basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the pyrimidinedione intermediate with Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Furan Ring: The furan ring is attached via a Knoevenagel condensation reaction between the thioxo-pyrimidinedione and 5-(trifluoromethyl)furan-2-carbaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives.
科学的研究の応用
1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Materials Science: Utilized in the design of novel materials with unique electronic and optical properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s unique structure allows it to interact with various signaling pathways, influencing cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
1,3-Diethyl-2-thioxo-4,6-dihydropyrimidine-5-carboxylate: Similar core structure but lacks the furan and trifluoromethyl substituents.
5-(Trifluoromethyl)-2-furyl)methylene-4,6-dihydropyrimidine-2-thione: Contains the furan and trifluoromethyl groups but differs in the overall structure.
Uniqueness
1,3-DIETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its combination of a pyrimidinedione core with a thioxo group, a furan ring, and a trifluoromethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C20H17F3N2O3S |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
1,3-diethyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H17F3N2O3S/c1-3-24-17(26)15(18(27)25(4-2)19(24)29)11-14-8-9-16(28-14)12-6-5-7-13(10-12)20(21,22)23/h5-11H,3-4H2,1-2H3 |
InChIキー |
CHJFNZYFWWVNQE-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N(C1=S)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10895160.png)
![6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10895169.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B10895181.png)
![(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10895186.png)
![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10895197.png)
![5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10895205.png)
![4-[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B10895209.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-hydroxy-4-iodobenzohydrazide](/img/structure/B10895210.png)
![4-{[(E)-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895216.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10895219.png)

